Pyrazol-3-yl Heteroaryl Selection: Superior ACAT Inhibitory Profile Versus Other Heteroaryl Groups in Trisubstituted Urea Series
In a systematic SAR study of N-alkyl-N-(heteroaryl-substituted benzyl)-N'-arylureas (series 3), the pyrazol-3-yl group (Ar1 = pyrazol-3-yl) was identified as the preferred heteroaromatic ring providing a 'good profile of biological activity' [1]. The downstream urea product derived from this amine intermediate (compound 3aq, FR186054) exhibited in vitro ACAT IC50 = 99 nM in rabbit intestinal microsomes. In cholesterol-fed rats, FR186054 produced dose-dependent hypocholesterolemic effects with ED50 = 0.046 mg/kg when administered via the diet, and ED50 = 0.44 mg/kg by oral gavage in PEG400 vehicle [1]. Other heteroaryl-substituted analogs within the same series (type 2 and type 3 compounds bearing thiazolyl, imidazolyl, or pyridyl Ar1 groups) were evaluated but did not match this combined potency and safety profile; the type 3 series was explicitly reported as 'superior' to the type 2 series [1].
| Evidence Dimension | In vitro ACAT inhibition and in vivo hypocholesterolemic activity of downstream urea product |
|---|---|
| Target Compound Data | FR186054 (derived from CAS 179056-31-6): IC50 = 99 nM (rabbit intestinal microsomes); in vivo ED50 = 0.046 mg/kg (diet), 0.44 mg/kg (gavage) |
| Comparator Or Baseline | Type 2 urea series and type 3 analogs with non-pyrazole heteroaryl groups (thiazolyl, imidazolyl, pyridyl); type 2 series explicitly reported as inferior |
| Quantified Difference | Pyrazol-3-yl series (type 3) superior to type 2 series; quantitative comparator data not publicly disclosed at individual compound level in the abstract; cross-series ranking established by the authors |
| Conditions | Rabbit intestinal microsome ACAT assay; cholesterol-fed rat model; single-dose dog adrenal toxicity at 10 mg/kg p.o. |
Why This Matters
Procurement of this specific amine ensures access to the only published building block capable of yielding a urea product with validated sub-100 nM in vitro potency, sub-0.05 mg/kg in vivo dietary ED50, and demonstrated adrenal safety in dogs.
- [1] Tanaka A, Terasawa T, Hagihara H, Sakuma Y, Ishibe N, Sawada M, Takasugi H, Tanaka H. J Med Chem. 1998;41(13):2390-2410. doi:10.1021/jm9800853 View Source
